

# An In-depth Technical Guide to 2'-Iodoacetophenone: Chemical Structure and Bonding

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## Compound of Interest

Compound Name: **2'-Iodoacetophenone**

Cat. No.: **B1295891**

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## Introduction

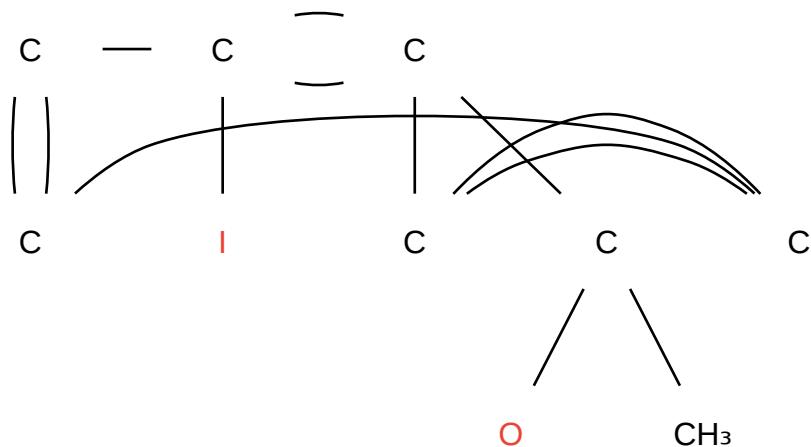
**2'-Iodoacetophenone**, a halogenated aromatic ketone, is a pivotal intermediate in the landscape of organic synthesis, particularly in the pharmaceutical and material science sectors. [1] Its unique molecular architecture, characterized by an acetophenone core with an iodine substituent at the ortho position of the phenyl ring, imparts a high degree of reactivity, making it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of **2'-Iodoacetophenone**, along with detailed experimental protocols for its synthesis and further functionalization.

## Chemical Structure and Identification

**2'-Iodoacetophenone** is systematically named 1-(2-iodophenyl)ethanone.[3] The molecule consists of a benzene ring to which an acetyl group ( $-\text{COCH}_3$ ) and an iodine atom are attached at adjacent carbon atoms (positions 1 and 2, respectively).

Below is a diagram illustrating the chemical structure of **2'-Iodoacetophenone**.

## Chemical Structure of 2'-Iodoacetophenone

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Caption: Chemical structure of **2'-Iodoacetophenone**.

## Bonding Characteristics

The bonding in **2'-Iodoacetophenone** is a composite of covalent interactions within the aromatic ring, the acetyl group, and the carbon-iodine bond. The phenyl ring is characterized by delocalized  $\pi$ -electrons, conferring aromatic stability. The acetyl group features a polarized carbon-oxygen double bond, with the carbon atom being electrophilic. The carbon-iodine bond is the most reactive site for many synthetic transformations due to iodine being a good leaving group.<sup>[1]</sup> This reactivity is central to its utility in cross-coupling reactions for the formation of new carbon-carbon bonds.

## Physicochemical and Spectroscopic Data

The key physical and chemical properties of **2'-Iodoacetophenone** are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-iodophenyl)ethanone[3]
CAS Number	2142-70-3[1][4][5]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO[1][3][4]
Molecular Weight	246.05 g/mol [1][4]
SMILES	CC(=O)C1=CC=CC=C1I[6]
InChIKey	XDXCBCXNCQGZPG-UHFFFAOYSA-N[6]

Table 2: Physical Properties

Property	Value
Physical State	Yellow to amber solid or liquid[1][2]
Melting Point	29-32 °C[1]
Boiling Point	139-140 °C at 12 mmHg
Density	~1.72 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.618
Solubility	Soluble in organic solvents like ethanol and ether; insoluble in water.[1][2]

## Experimental Protocols

**2'-Iodoacetophenone** is a key substrate in various organic reactions. Below are detailed protocols for its synthesis via diazotization and its use in a palladium-catalyzed  $\alpha$ -arylation reaction.

### Synthesis of 2'-Iodoacetophenone via Diazotization of 2-Acetylaniiline

This method involves the conversion of the amino group of 2-acetylaniline into a diazonium salt, which is subsequently displaced by iodide.[\[7\]](#)

#### Materials and Reagents:

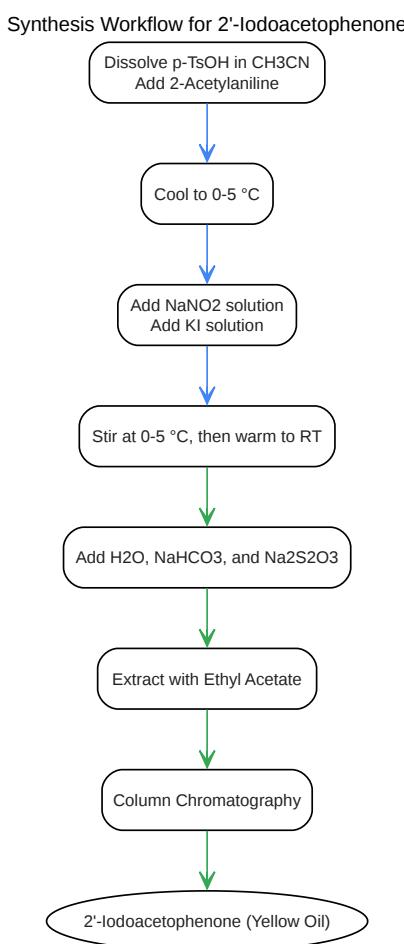
- 2-Acetylaniline (1.0 equiv, 40 mmol)
- p-Toluenesulfonic acid (p-TsOH) (3.0 equiv, 120 mmol)
- Acetonitrile ( $\text{CH}_3\text{CN}$ ) (160 mL)
- Sodium nitrite ( $\text{NaNO}_2$ ) (2.0 equiv, 80 mmol)
- Potassium iodide (KI) (2.5 equiv, 100 mmol)
- Water ( $\text{H}_2\text{O}$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (1M)
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution (2M)
- Ethyl acetate ( $\text{EtOAc}$ )
- Hexanes

#### Procedure:

- Amine Salt Formation: In a suitable reaction vessel, dissolve p-TsOH (22.80 g, 120 mmol) in  $\text{CH}_3\text{CN}$  (160 mL). Add 2-acetylaniline (40 mmol) to the solution.
- Diazotization: Cool the resulting amine salt suspension to 0-5 °C in an ice bath. Sequentially add a solution of  $\text{NaNO}_2$  (5.52 g, 80 mmol) in  $\text{H}_2\text{O}$  (12 mL) and a solution of KI (16.6 g, 100 mmol) in  $\text{H}_2\text{O}$  (12 mL).
- Reaction: Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature. Continue stirring until all the starting amine has been consumed (monitor by TLC).

- Work-up: Add H<sub>2</sub>O (700 mL) to the reaction mixture. Neutralize to pH 9-10 with 1M NaHCO<sub>3</sub> solution. Add 2M Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution (80 mL) to quench any remaining iodine.
- Extraction and Purification: Extract the aqueous mixture with EtOAc. The combined organic layers are then purified by column chromatography on silica gel using a hexanes:EtOAc (9:1 v/v) eluent to yield **2'-iodoacetophenone** as a yellow oil.[7]

The following diagram illustrates the experimental workflow for this synthesis.



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